

Assessing the impact of fezolinetant on bone mineral density compared to placebo

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Compound of Interest

Compound Name: Fezolinetant

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Fezolinetant and Bone Mineral Density: A Comparative Analysis Against Placebo

A neutral effect on bone mineral density (BMD) has been observed for the non-hormonal menopause treatment, **fezolinetant**, when compared to placebo in a comprehensive 52-week clinical trial. This guide provides an in-depth comparison of the impact of **fezolinetant** on bone health, presenting key data from the SKYLIGHT 4 clinical trial for researchers, scientists, and drug development professionals.

Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, has been developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Given that menopause is a period of accelerated bone loss, the skeletal safety of new therapies for menopausal symptoms is of paramount importance. The SKYLIGHT 4 trial was a long-term safety study that included a thorough assessment of bone mineral density.

Quantitative Data Summary

The following tables summarize the changes in bone mineral density at the hip (femoral neck) and lumbar spine after 52 weeks of treatment with **fezolinetant** (30 mg and 45 mg daily) versus placebo. The data is derived from the SKYLIGHT 4 clinical trial's supplementary appendix.

Table 1: Change in Bone Mineral Density at the Hip (Femoral Neck) at Week 52

Treatment Group	N	Baseline Mean (SD), g/cm ²	Week 52 Mean (SD), g/cm ²	LS Mean (SE) Change from Baseline	LS Mean Difference vs Placebo (SE) [95% CI]
Placebo	588	0.83 (0.13)	0.82 (0.13)	-0.010 (0.002)	-
Fezolinetant 30 mg	586	0.83 (0.13)	0.82 (0.13)	-0.010 (0.002)	0.000 (0.003) [-0.006–0.006]
Fezolinetant 45 mg	586	0.83 (0.13)	0.82 (0.13)	-0.009 (0.002)	0.001 (0.003) [-0.005–0.007]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval

Table 2: Change in Bone Mineral Density at the Lumbar Spine at Week 52

Treatment Group	N	Baseline Mean (SD), g/cm ²	Week 52 Mean (SD), g/cm ²	LS Mean (SE) Change from Baseline	LS Mean Difference vs Placebo (SE) [95% CI]
Placebo	594	1.04 (0.18)	1.03 (0.19)	-0.013 (0.003)	-
Fezolinetant 30 mg	581	1.04 (0.17)	1.01 (0.17)	-0.011 (0.003)	0.001 (0.004) [-0.007–0.010]
Fezolinetant 45 mg	588	1.05 (0.18)	1.02 (0.19)	-0.010 (0.003)	0.003 (0.004) [-0.006–0.011]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval

The data indicates that the changes in bone mineral density at both the hip and lumbar spine over 52 weeks were minimal and not significantly different between the **fezolinetant** treatment groups and the placebo group.

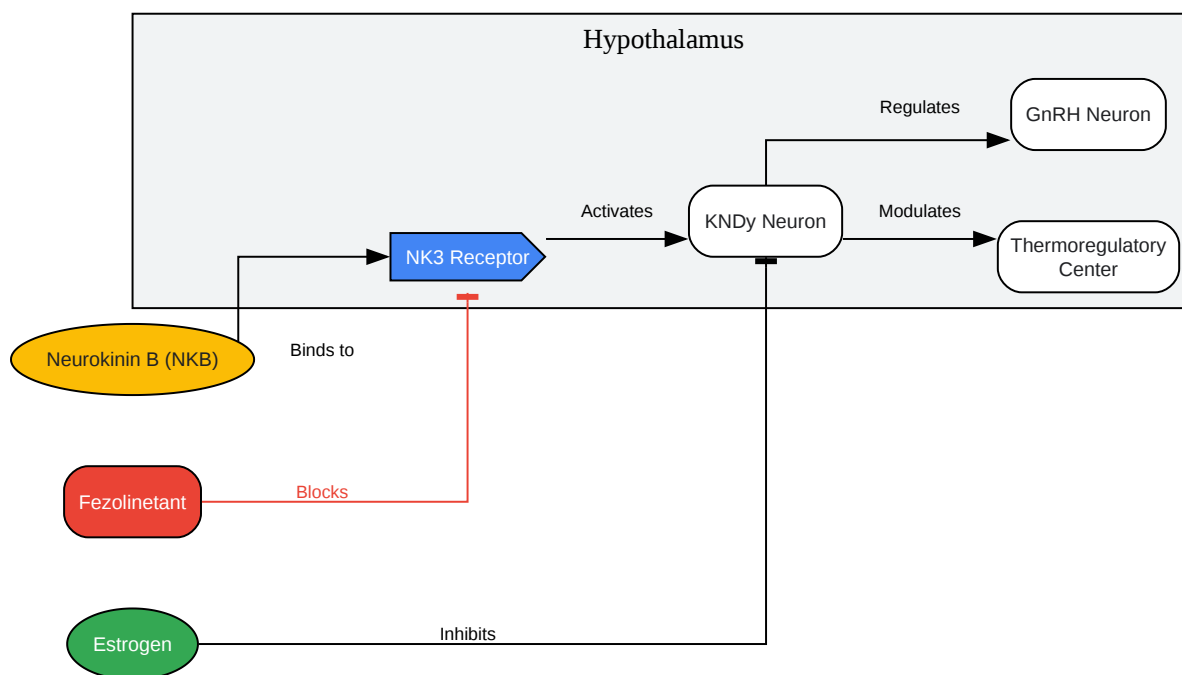
Experimental Protocols

The assessment of bone mineral density in the SKYLIGHT 4 trial followed a rigorous protocol:

- Study Design: A phase 3, randomized, double-blind, placebo-controlled, 52-week safety study.
- Participants: Postmenopausal women seeking treatment for vasomotor symptoms.
- Intervention: Once-daily oral administration of **fezolinetant** 30 mg, **fezolinetant** 45 mg, or placebo.
- BMD Measurement: Bone mineral density of the hip (femoral neck) and lumbar spine was measured at baseline and at week 52.
- Methodology: Dual-energy X-ray absorptiometry (DXA) was used for all BMD assessments. This is the gold-standard technique for measuring bone density.
- Analysis: The primary analysis for this endpoint was the change from baseline in BMD at week 52, analyzed using a mixed model for repeated measures.

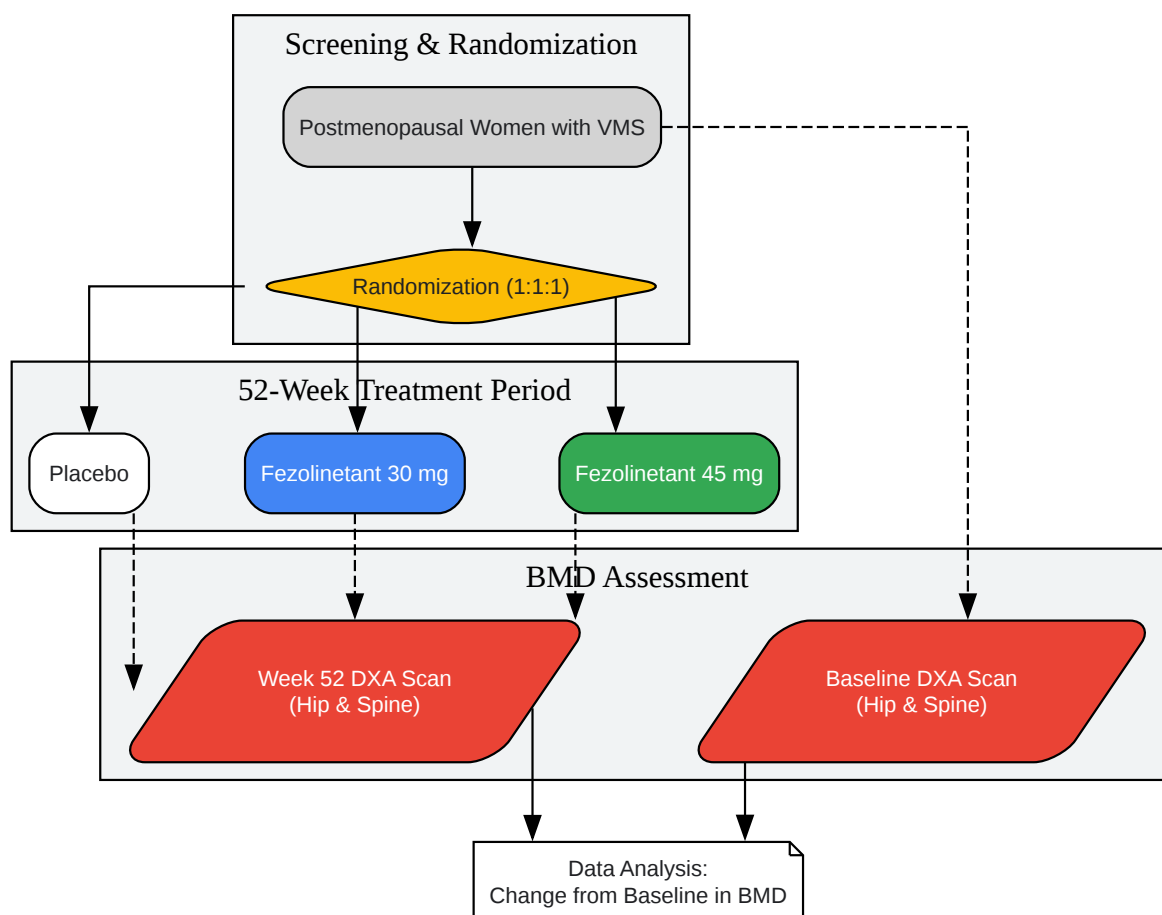
Signaling Pathway and Experimental Workflow

To visualize the context of **fezolinetant**'s action and the experimental design for assessing its impact on bone, the following diagrams are provided.



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Fezolinetant's Mechanism of Action



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BMD Assessment Workflow in SKYLIGHT 4

In conclusion, the available evidence from the SKYLIGHT 4 trial indicates that **fezolinetant**, at doses of 30 mg and 45 mg administered daily for 52 weeks, does not have a discernible impact on bone mineral density at the hip or lumbar spine when compared to placebo. This neutral effect on bone health is a significant finding for a non-hormonal therapy aimed at alleviating menopausal symptoms. Further research, including the analysis of bone turnover markers from a broader range of studies, will continue to refine our understanding of **fezolinetant**'s long-term safety profile.

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